

# An In-depth Technical Guide to 1-Bromo-1,1-dichloroacetone

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## Compound of Interest

Compound Name: 1-Bromo-1,1-dichloroacetone

Cat. No.: B15549676

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## Abstract

**1-Bromo-1,1-dichloroacetone** is a halogenated ketone that has been identified as a disinfection byproduct (DBP) in drinking water treated with chlorine dioxide.<sup>[1][2][3]</sup> Its presence in potable water, alongside other DBPs, necessitates a thorough understanding of its chemical and toxicological properties. This document provides a comprehensive overview of **1-Bromo-1,1-dichloroacetone**, including its structural characteristics, physicochemical properties, a proposed synthesis protocol, and predicted spectroscopic data. The guide also touches upon its context as a disinfection byproduct and outlines a general workflow for its analysis.

## Chemical Identity and Properties

**1-Bromo-1,1-dichloroacetone**, with the IUPAC name 1-bromo-1,1-dichloropropan-2-one, is a tri-halogenated derivative of acetone. Its structure features a methyl group, a carbonyl group, and a carbon atom substituted with one bromine and two chlorine atoms.

## Structural Information

The structural formula and key identifiers for **1-Bromo-1,1-dichloroacetone** are summarized in the table below.

Identifier	Value
IUPAC Name	1-Bromo-1,1-dichloropropan-2-one
Molecular Formula	C <sub>3</sub> H <sub>3</sub> BrCl <sub>2</sub> O
Molecular Weight	205.87 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	1751-16-2
SMILES	<chem>CC(=O)C(Cl)(Cl)Br</chem>

## Physicochemical Properties (Predicted)

Detailed experimental data on the physicochemical properties of **1-Bromo-1,1-dichloroacetone** are not readily available in the public domain. The following table presents predicted values based on the properties of structurally similar compounds, such as 1,1-dichloroacetone and bromoacetone.

Property	Predicted Value	Notes
Boiling Point	~140-160 °C	Expected to be higher than 1,1-dichloroacetone (120 °C) due to the larger, more polarizable bromine atom increasing intermolecular forces.
Density	~1.7 - 1.8 g/mL	Expected to be significantly denser than water, similar to other polyhalogenated ketones.
Solubility	Sparingly soluble in water; Soluble in organic solvents (e.g., ether, acetone, dichloromethane).	Polarity of the carbonyl group allows for some water solubility, but the halogenated alkyl portion limits it.
Appearance	Predicted to be a colorless to yellowish liquid at room temperature.	Similar haloacetones are liquids with a pungent odor. <sup>[4]</sup>

## Synthesis and Purification

A specific, peer-reviewed synthesis protocol for **1-Bromo-1,1-dichloroacetone** is not available in published literature. However, a plausible and logical synthetic route would involve the electrophilic bromination of 1,1-dichloroacetone under acidic conditions. This method is analogous to the standard synthesis of other  $\alpha$ -halo ketones.<sup>[4]</sup>

## Hypothetical Experimental Protocol: Synthesis

Reaction Scheme:



Materials:

- 1,1-Dichloroacetone (1.0 eq)

- Bromine (1.05 eq)
- Glacial Acetic Acid (as solvent and catalyst)
- Sodium Bicarbonate solution (5%, aqueous)
- Anhydrous Magnesium Sulfate
- Dichloromethane

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 1,1-dichloroacetone (1.0 eq) in glacial acetic acid.
- Gently warm the mixture to 40-50 °C in a water bath.
- Slowly add bromine (1.05 eq) dropwise from the dropping funnel over 30-60 minutes. The red-brown color of bromine should dissipate as the reaction proceeds.
- After the addition is complete, continue stirring the mixture at 50 °C for an additional 2-3 hours, or until the reaction is complete as monitored by GC-MS.
- Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing cold water.
- Extract the aqueous layer three times with dichloromethane.
- Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
- The crude product can be purified by fractional distillation under reduced pressure to yield pure **1-Bromo-1,1-dichloroacetone**.

Disclaimer: This is a hypothetical protocol and must be thoroughly evaluated for safety and feasibility before implementation.

## Spectroscopic Analysis (Predicted)

Experimental spectra for **1-Bromo-1,1-dichloroacetone** are not publicly available. The following data is predicted based on characteristic values for the functional groups present and analysis of similar halogenated ketones.

## Predicted Spectroscopic Data

Technique	Predicted Peaks / Features
$^1\text{H}$ NMR	A single sharp singlet is expected for the methyl ( $\text{CH}_3$ ) protons. Predicted chemical shift ( $\delta$ ) would be in the range of 2.6-2.8 ppm. The absence of adjacent protons results in a singlet multiplicity.
$^{13}\text{C}$ NMR	Three distinct signals are predicted: - ~30-35 ppm: Methyl carbon ( $-\text{CH}_3$ ). - ~70-80 ppm: Quaternary carbon ( $-\text{CBrCl}_2$ ), significantly deshielded by the three electronegative halogen atoms. - ~190-195 ppm: Carbonyl carbon ( $\text{C}=\text{O}$ ), characteristic for a ketone.
IR Spectroscopy	- 1720-1740 $\text{cm}^{-1}$ : Strong, sharp absorption band characteristic of the $\text{C}=\text{O}$ (carbonyl) stretch. This is the most prominent peak. - 2900-3000 $\text{cm}^{-1}$ : C-H stretching vibrations of the methyl group. - 600-800 $\text{cm}^{-1}$ : C-Cl and C-Br stretching vibrations in the fingerprint region.
Mass Spectrometry	The mass spectrum would be characterized by a complex molecular ion peak cluster due to the isotopic abundances of Bromine ( $^{79}\text{Br}$ , ~50.7%; $^{81}\text{Br}$ , ~49.3%) and Chlorine ( $^{35}\text{Cl}$ , ~75.8%; $^{37}\text{Cl}$ , ~24.2%). This would result in a pattern of peaks at $M$ , $M+2$ , $M+4$ , and $M+6$ . A prominent fragment would likely be the loss of the $\text{CBrCl}_2$ radical, leaving the acetyl cation $[\text{CH}_3\text{CO}]^+$ at $m/z = 43$ .

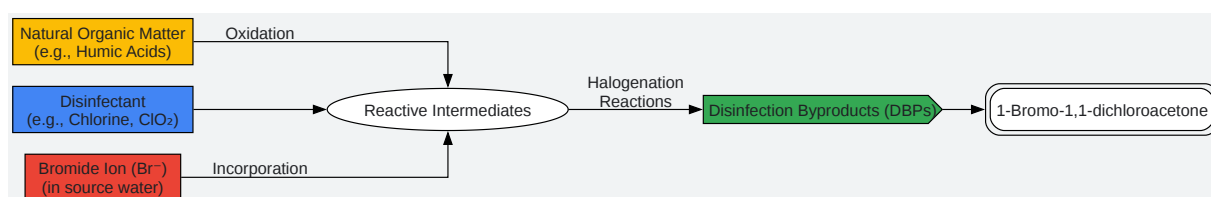
## Biological Context and Significance

### Formation as a Disinfection Byproduct

**1-Bromo-1,1-dichloroacetone** is not produced commercially for widespread use but is formed as an unintended byproduct during water disinfection.<sup>[1][2]</sup> The use of disinfectants like chlorine or chlorine dioxide can lead to reactions with natural organic matter (NOM), such as

humic and fulvic acids, present in the source water. If bromide ions are also present in the water, a mixture of chlorinated, brominated, and mixed halo-organic compounds, including haloacetones, can be formed.[5]

The general pathway involves the oxidation and halogenation of organic precursors present in the water.



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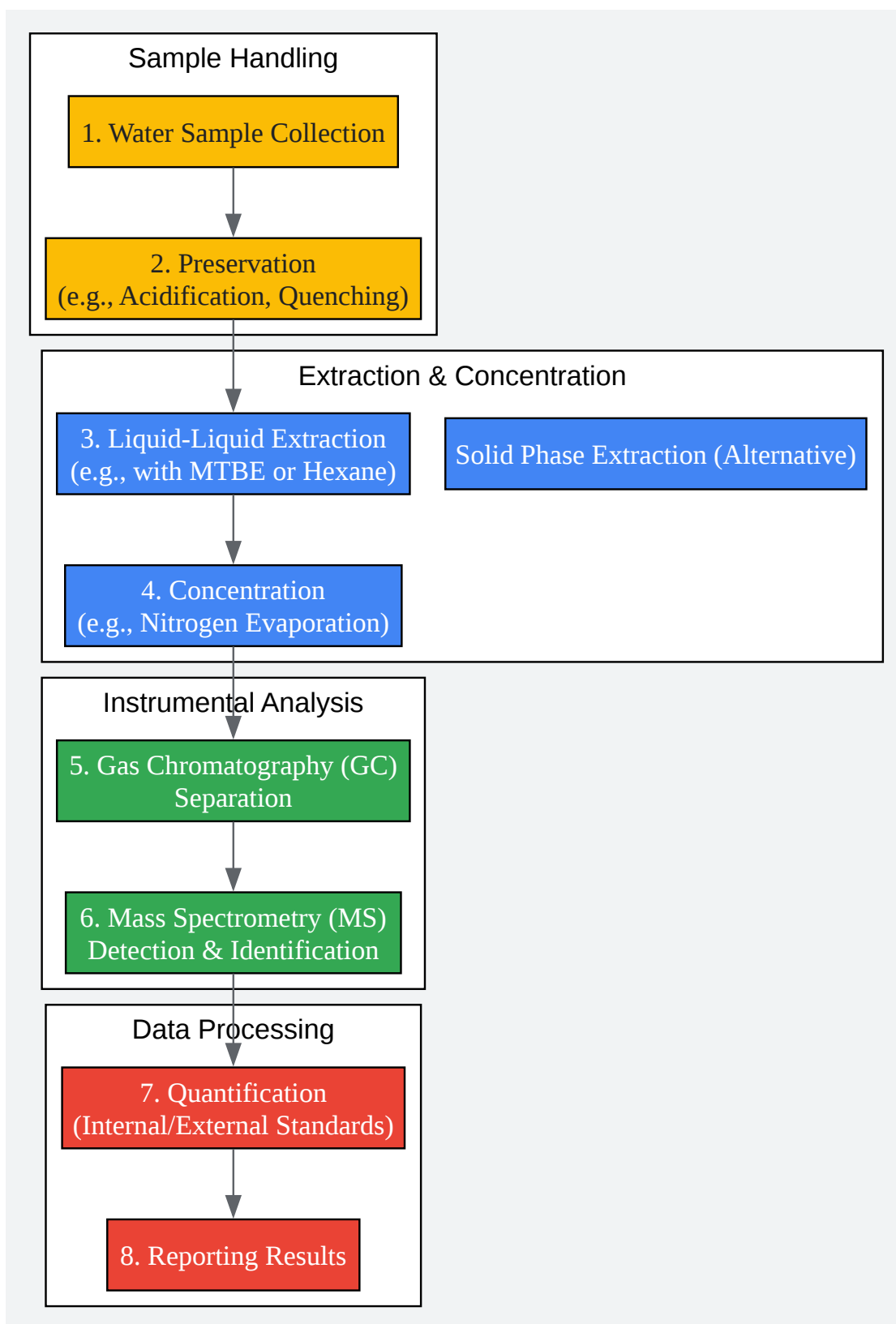
Caption: Generalized formation pathway of disinfection byproducts.

## Toxicological Relevance

While specific toxicological studies on **1-Bromo-1,1-dichloroacetone** are limited, haloacetones as a class are known to exhibit toxicity. Some chlorinated acetones have been shown to be mutagenic in bacterial assays and have demonstrated toxic effects on the liver in animal studies.[6] The presence of these compounds in drinking water is a public health concern, prompting regulatory agencies to monitor their levels.[5][7] Further research is required to elucidate the specific toxicological profile and potential carcinogenic risk of **1-Bromo-1,1-dichloroacetone**.

## Analytical Workflow

The analysis of **1-Bromo-1,1-dichloroacetone** in environmental or biological samples requires a systematic approach to ensure accurate identification and quantification.



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Caption: Standard workflow for the analysis of volatile organic compounds in water.



This workflow, typically involving gas chromatography coupled with mass spectrometry (GC-MS), allows for the sensitive detection and reliable identification of halogenated byproducts like **1-Bromo-1,1-dichloroacetone**, even at trace levels found in treated drinking water.

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